molecular formula C14H11N5O2 B4571595 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B4571595
M. Wt: 281.27 g/mol
InChI Key: VEMYLQNGAJUUQP-UHFFFAOYSA-N
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Description

2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide is a heterocyclic compound featuring a benzotriazinone core linked to a pyridin-4-yl acetamide moiety. Its molecular formula is C₁₄H₁₁N₅O₂, with an average molecular weight of 281.275 g/mol and a CAS registry number of 879575-29-8 . The benzotriazinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation. The pyridin-4-yl group in this compound distinguishes it from positional isomers and analogs with substitutions on other pyridine ring positions.

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c20-13(16-10-5-7-15-8-6-10)9-19-14(21)11-3-1-2-4-12(11)17-18-19/h1-8H,9H2,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMYLQNGAJUUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide typically involves the following steps:

  • Formation of the Benzotriazine Ring: : The benzotriazine ring can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine and nitrous acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the triazine ring.

  • Attachment of the Pyridine Moiety: : The pyridine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzotriazine intermediate with a pyridine derivative, such as 4-chloropyridine, under basic conditions.

  • Acetylation: : The final step involves the acetylation of the intermediate compound to form the desired product. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzotriazine ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzotriazine ring, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are usually performed under mild conditions to prevent over-reduction.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions. Reactions are often carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine moiety.

Scientific Research Applications

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide, highlighting differences in substituents, molecular properties, and synthetic approaches:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Data/Applications Reference ID
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)acetamide C₁₄H₁₁N₅O₂ 281.275 Pyridin-3-yl group Structural isomer; no activity data reported
N-(3-Chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide C₁₅H₁₀ClFN₄O₂ 332.72 Chloro-fluoroaryl substituent Available as 5 mg sample (ID: Y040-2908)
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(pyridin-3-yl)methyl]acetamide C₁₅H₁₃N₅O₂ 295.30 Pyridin-3-ylmethyl group Higher molecular weight; no bioactivity data
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide C₁₈H₁₅F₃N₄O₃ 416.34 Trifluoromethoxy-substituted phenethyl group INN name: Zelatriazinum; enhanced lipophilicity
Azinphos-methyl (pesticide analog) C₁₀H₁₂N₃O₃PS₂ 317.38 Phosphorodithioate group Pesticide use; distinct mechanism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide

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